2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-6(3-4-9)7(8)11(2)10-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBJZYXHGQPZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CC#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a way that leads to potent antileishmanial and antimalarial activities .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways related to these diseases .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .
Biological Activity
2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 173.61 g/mol. The compound features a pyrazole ring substituted with a chlorine atom and a dimethyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acetonitrile under specific conditions. Various methods have been reported, including the use of potassium carbonate as a base in organic solvents like ethanol or DMSO.
Biological Activity
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains. For instance, its minimum inhibitory concentration (MIC) values have been reported in the range of 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.22 - 0.25 |
Antiproliferative Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines such as HepG2 (human liver cancer). Notably, certain derivatives showed IC50 values ranging from 0.10 to 5.05 µM, outperforming standard treatments like sorafenib .
Case Studies
Study on Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their antimicrobial efficacy through various assays. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations .
Evaluation of Anticancer Properties
Another significant study focused on the anticancer properties of pyrazole derivatives. Compounds were tested against several cancer cell lines, revealing that those containing the pyrazole moiety exhibited promising results in inhibiting cell proliferation and inducing apoptosis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile, exhibit significant antimicrobial properties. In a study involving various pyrazole compounds, it was found that certain derivatives demonstrated moderate to high activity against a range of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-cancer Properties
Another promising application of this compound is in cancer treatment. Pyrazole derivatives have been investigated for their potential to inhibit tumor growth. For instance, compounds with similar structures have shown efficacy in targeting specific cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study highlighted the effectiveness of pyrazole-based compounds in reducing tumor size in animal models, suggesting a pathway for further development into therapeutic agents .
Agricultural Applications
Pesticidal Activity
The compound has also been studied for its potential as a pesticide. Research has shown that certain pyrazole derivatives can act as effective insecticides and fungicides. In field trials, this compound demonstrated significant efficacy in controlling pests while exhibiting low toxicity to non-target organisms . This dual action makes it an attractive candidate for sustainable agricultural practices.
Herbicide Development
In addition to its insecticidal properties, this compound has been explored for herbicidal applications. Studies have indicated that it can inhibit the growth of specific weed species without harming crop plants. This selectivity is crucial for integrated weed management systems in agriculture .
Material Science
Polymer Synthesis
The unique chemical properties of this compound make it suitable for use in polymer chemistry. It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating pyrazole units into polymer backbones can improve their performance in various applications, including coatings and adhesives .
Nanotechnology Applications
Furthermore, this compound has potential applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities, such as drug delivery systems or catalysts for chemical reactions. Studies have shown that nanoparticles derived from pyrazole compounds exhibit unique optical and electronic properties, making them suitable for advanced technological applications .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
*Similarity scores derived from structural fingerprint analysis (Tanimoto coefficient) .
Key Observations :
Substituent Position Effects: The target compound’s chloro group at position 5 distinguishes it from 2-(4-Chloro-1H-pyrazol-1-yl)acetonitrile, where chloro is at position 3. The 1,3-dimethyl groups in the target compound enhance steric hindrance compared to non-methylated analogs, reducing susceptibility to metabolic degradation in agrochemical applications .
Functional Group Impact :
- Replacing the nitrile group with a carboxylic acid (as in 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid) increases polarity and acidity (pKa ~4.7), making it more soluble in aqueous media but less reactive in SN2 reactions .
- The acrylamide derivative (N1-(2,4-difluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylamide) demonstrates expanded pharmaceutical utility due to its hydrogen-bonding capacity and fluorinated aromatic ring, which improve target binding in kinase inhibitors .
Computational and Analytical Insights
- Electronic Properties : Computational studies using programs like Multiwfn could elucidate the electron-withdrawing effects of the nitrile group, with localized electron density at the pyrazole ring’s nitrogen atoms influencing intermolecular interactions .
- Solubility and Stability : The compound’s solubility in acetonitrile (as seen in Patulin analytical standards, ) suggests compatibility with polar aprotic solvents, advantageous for high-performance liquid chromatography (HPLC) analysis .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile typically involves:
- Construction of the pyrazole ring with appropriate methyl substitutions at N1 and N3.
- Introduction of a chlorine atom selectively at the 5-position of the pyrazole ring.
- Functionalization at the 4-position with an acetonitrile group.
Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazine derivatives and suitable carbonyl compounds. The chlorination step is generally performed post-ring formation to ensure regioselectivity.
Chlorination of 1,3-Dimethylpyrazole Derivatives
Selective chlorination at the 5-position of 1,3-dimethylpyrazole can be achieved using chlorinating agents such as phosphoryl chloride (phosphorous oxychloride) or phosphorus pentachloride. Phosphoryl chloride is preferred due to its efficiency and milder reaction conditions.
-
- Use of an inert organic solvent, preferably a nitrile solvent such as acetonitrile.
- Temperature range between 25°C to 100°C, commonly around 60°C.
- Chlorinating reagent used in slight excess (1.1 to 10 equivalents) to drive the reaction to completion.
Introduction of the Acetonitrile Group at the 4-Position
The acetonitrile moiety at the 4-position can be introduced via substitution or condensation reactions involving appropriate precursors:
- One approach involves the condensation of 5-chloro-1,3-dimethylpyrazole with a halogenated acetonitrile derivative or via nucleophilic substitution on a 4-halopyrazole intermediate.
- Alternatively, pyrazole derivatives bearing aldehyde or ester groups at the 4-position can be converted to the acetonitrile functionality through dehydration or cyanation reactions.
While specific detailed protocols for this exact compound are limited in open literature, analogous pyrazole acetonitrile derivatives have been prepared using these strategies.
Oxidation and Purification Steps
In related pyrazole systems, oxidation steps are sometimes employed to convert dihydro intermediates to aromatic pyrazole rings, using oxidants such as manganese(IV) oxide or sodium persulfate in acetonitrile at moderate temperatures (around 60°C). Purification is typically achieved by standard extraction and chromatographic techniques.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Chlorination at 5-position | Phosphoryl chloride (1.1-10 equiv.) | Acetonitrile | 25–100 (commonly 60) | Electrophilic substitution, selective chlorination |
| Introduction of acetonitrile group | Halogenated acetonitrile or cyanation reagents | Polar aprotic solvents (e.g., acetonitrile) | Ambient to reflux | Nucleophilic substitution or condensation |
| Oxidation (if required) | Manganese(IV) oxide or sodium persulfate | Acetonitrile | ~60 | Aromatization of pyrazole ring |
| Purification | Extraction, chromatography | - | Ambient | Standard isolation methods |
Research Findings and Industrial Considerations
- The use of acetonitrile as a solvent is advantageous due to its inertness and ability to dissolve both organic substrates and reagents.
- Chlorination using phosphoryl chloride is well-documented for pyrazole derivatives and provides high regioselectivity and yields.
- Reaction times typically range from 1 to 4 hours depending on scale and reagent excess.
- Industrial scale synthesis may optimize reagent ratios and employ continuous flow reactors to improve yield and purity.
Related Compound Preparation Insights
While direct literature on this compound is limited, studies on related chlorinated pyrazole derivatives and pyrazole acetonitrile compounds provide useful insights:
Q & A
Q. What are the recommended synthetic routes for 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetonitrile, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving 5-chloro-1,3-dimethyl-1H-pyrazole derivatives and acetonitrile precursors. To optimize yields:
- Use statistical experimental design (e.g., factorial or response surface methodology) to screen variables like temperature, solvent polarity, and catalyst loading. For example, solvents with high polarity (e.g., DMF) may enhance reactivity due to the compound’s predicted polar surface area (PSA: 80.52 Ų) .
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC with UV detection, referencing retention times from analogous pyrazole-acetonitrile derivatives .
Q. How should researchers address solubility challenges during purification?
Methodological Answer: Solubility issues arise due to the compound’s predicted density (1.52 g/cm³) and hydrophobic pyrazole ring. Strategies include:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .
- NMR : Use H-NMR to confirm methyl groups (δ ~2.5 ppm for CH) and C-NMR for nitrile carbon (δ ~115–120 ppm) .
- Mass spectrometry : Validate molecular weight (predicted exact mass: ~181.6 g/mol) via ESI-MS or HRMS .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the electrophilic nitrile group and chloro-substituted pyrazole ring.
- Use molecular docking to predict interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina. Reference ICReDD’s approach to integrating quantum chemical calculations with experimental validation .
Q. What strategies resolve contradictions in reaction kinetics data under varying conditions?
Methodological Answer:
- Apply multivariate analysis to decouple variables (e.g., temperature vs. solvent effects). For example, conflicting Arrhenius parameters may arise from solvent polarity shifts; use kinetic modeling software (e.g., COPASI) to simulate competing pathways .
- Validate hypotheses via in situ FTIR or Raman spectroscopy to monitor intermediate formation .
Q. How can researchers investigate the compound’s role in catalytic or supramolecular systems?
Methodological Answer:
- Study coordination chemistry by reacting the compound with transition metals (e.g., Cu, Fe) and analyze complexes via X-ray crystallography or UV-Vis spectroscopy. Compare with structurally similar ligands like 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .
- Explore self-assembly in nonpolar solvents using dynamic light scattering (DLS) to assess aggregate formation .
Q. What are the best practices for evaluating environmental or biological stability?
Methodological Answer:
- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) and quantify degradation via LC-MS. The compound’s predicted pKa (~0.21) suggests sensitivity to alkaline conditions .
- Photodegradation : Use a solar simulator to assess UV-induced breakdown, referencing protocols for analogous chloro-pyrazoles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
